

Application Notes and Protocols for 4-Oxo-isotretinoin in Oncology Research

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Compound of Interest

Compound Name: 4-Oxo-isotretinoin

Cat. No.: B12441823

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Introduction: Re-evaluating a Metabolite with Potent Anti-cancer Activity

Isotretinoin (13-cis-retinoic acid) has long been a component of therapy for high-risk neuroblastoma, primarily as a differentiation-inducing agent in the minimal residual disease setting.^{[1][2][3]} However, the clinical landscape is often complicated by relapse, suggesting that a deeper understanding of its metabolic fate and the activity of its derivatives is crucial. Emerging evidence has brought one such metabolite, **4-Oxo-isotretinoin** (4-oxo-13-cis-retinoic acid), to the forefront of oncological research. Historically considered by some as an inactive byproduct, recent studies have demonstrated that **4-Oxo-isotretinoin** is not only the most abundant metabolite of isotretinoin in patient plasma but also possesses anti-tumor activity comparable to its parent compound, particularly in neuroblastoma.^{[1][2]}

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of **4-Oxo-isotretinoin** in an oncology setting. We will delve into its mechanism of action, provide detailed protocols for its investigation, and present a framework for its preclinical evaluation.

Mechanism of Action: A Multi-faceted Approach to Tumor Suppression

4-Oxo-isotretinoin exerts its anti-cancer effects through a variety of mechanisms that largely mirror those of isotretinoin, indicating its role as a key active metabolite. The primary mode of

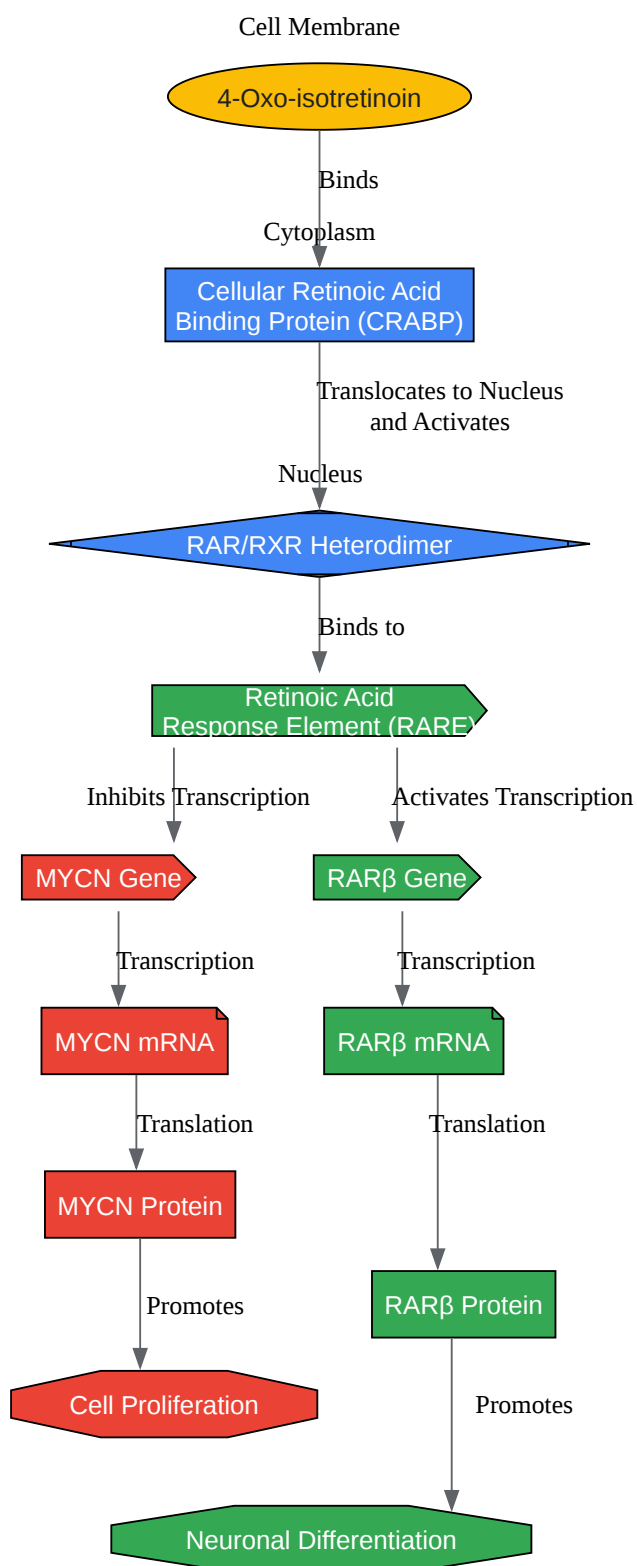
action involves the induction of cellular differentiation and inhibition of proliferation.

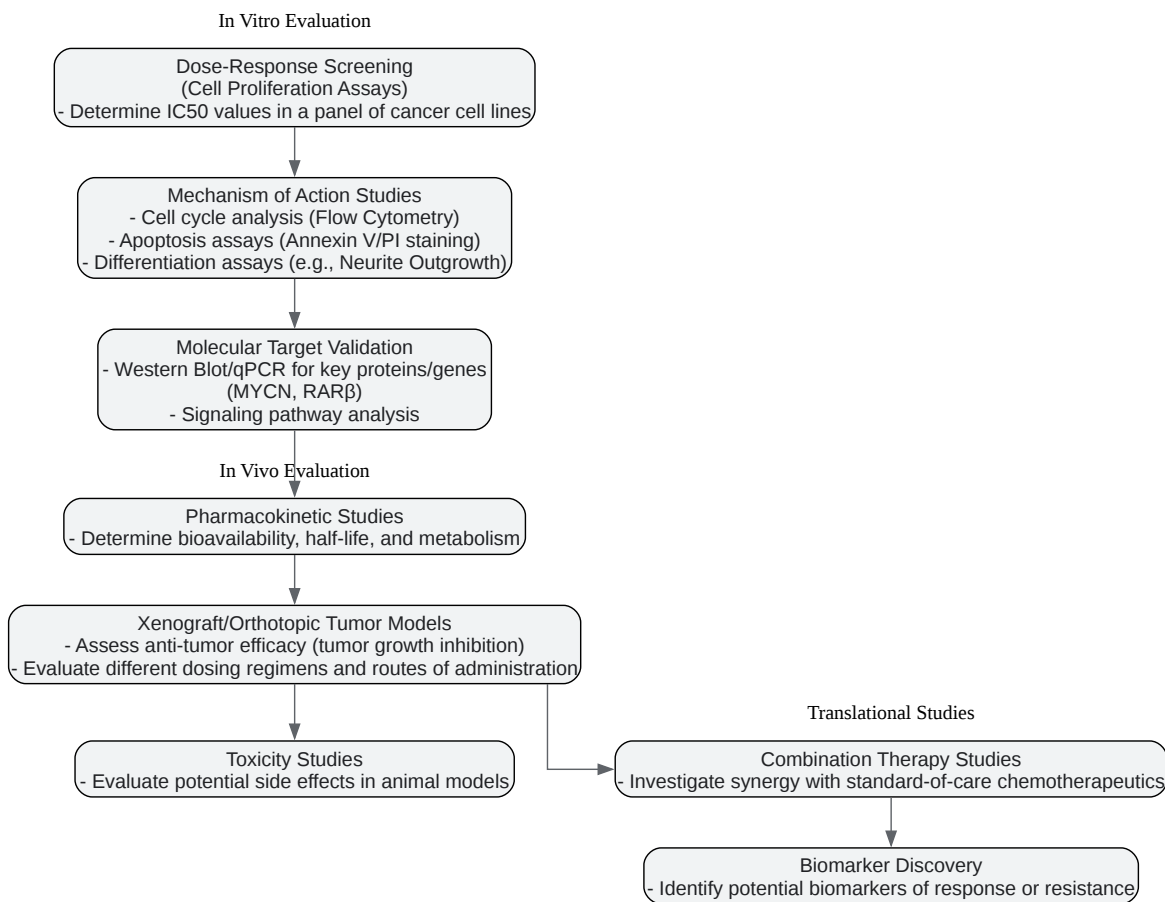
Key Mechanistic Pillars:

- **Induction of Neurite Outgrowth and Differentiation:** In neuroblastoma cell lines, **4-Oxo-isotretinoin** has been shown to be as effective as isotretinoin in promoting neurite outgrowth, a hallmark of neuronal differentiation.^{[1][2]} This effect is critical for shifting the malignant phenotype towards a more mature, less proliferative state.
- **Inhibition of Cell Proliferation:** **4-Oxo-isotretinoin** effectively inhibits the proliferation of cancer cells, including neuroblastoma and head and neck squamous cell carcinoma (HNSCC) cell lines.^{[1][4]}
- **Modulation of Key Oncogenic Pathways:** The anti-tumor activity of **4-Oxo-isotretinoin** is linked to its ability to modulate the expression of critical genes involved in cancer progression. This includes the downregulation of the MYCN oncogene, a key driver of neuroblastoma, and the upregulation of the Retinoic Acid Receptor- β (RAR β), a tumor suppressor.^{[1][2]}

While the exact receptor binding profile of **4-Oxo-isotretinoin** is not fully elucidated, its effects on RAR β expression suggest an interaction with the retinoic acid signaling pathway.^[1]

Signaling Pathway of 4-Oxo-isotretinoin in Neuroblastoma





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Sources

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com